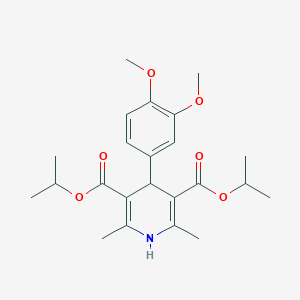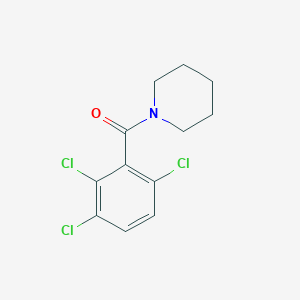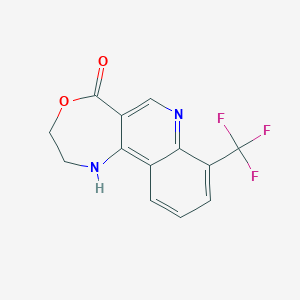
MFCD06641519
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD06641519 is a complex heterocyclic compound that belongs to the class of oxazepinoquinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. The structure of this compound includes a quinoline core fused with an oxazepine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06641519 typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of 2-chloro-3-formyl quinolines as starting materials. These intermediates undergo a sequential cyclization and Buchwald-Hartwig amination to form the desired oxazepinoquinoline structure . The reaction conditions often include the use of microwave irradiation in dioxane, which provides high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common strategies in the pharmaceutical industry.
Chemical Reactions Analysis
Types of Reactions
MFCD06641519 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazepine ring or the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
MFCD06641519 has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent due to its ability to inhibit alpha-amylase and alpha-glucosidase.
Pharmaceutical Research: It shows promise as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of MFCD06641519 involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to the inhibition of enzymes like alpha-amylase and alpha-glucosidase, which play a role in carbohydrate metabolism . The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazepinoquinolines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Fluoroquinolines: These compounds contain fluorine atoms and exhibit a range of biological activities, including antibacterial and antiviral properties.
Uniqueness
MFCD06641519 is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents .
Properties
Molecular Formula |
C13H9F3N2O2 |
|---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7-10-8(6-18-11(7)9)12(19)20-5-4-17-10/h1-3,6,17H,4-5H2 |
InChI Key |
BTASOJHEPWAZSV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
Canonical SMILES |
C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


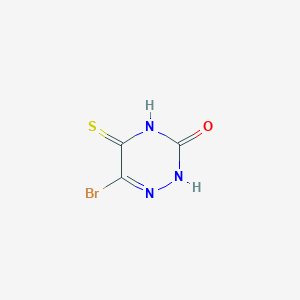
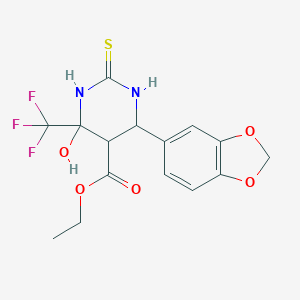
![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

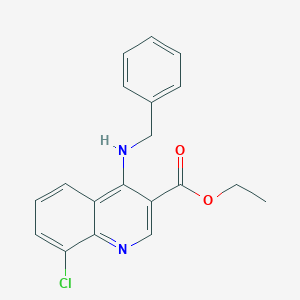
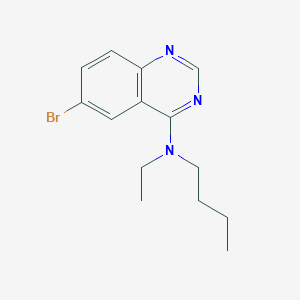
![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
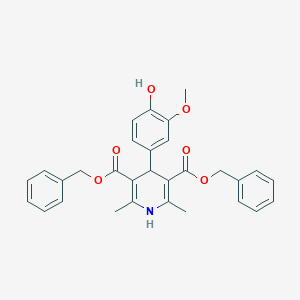
![METHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B255319.png)
![6,7-DIETHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B255320.png)
![4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255321.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
